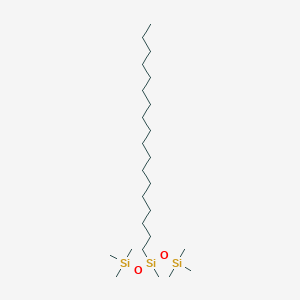

Stearyl trisiloxane

説明

Stearyl trisiloxane is a type of silicone surfactant characterized by its unique molecular structure, which includes a stearyl group attached to a trisiloxane backbone. This compound is known for its excellent surface activity, making it a valuable ingredient in various industrial and scientific applications. Its ability to reduce surface tension and enhance the spreading of liquids on surfaces has garnered significant attention in fields such as agriculture, cosmetics, and pharmaceuticals .

作用機序

Target of Action

Stearyl trisiloxane is a type of nonionic surfactant . It is considered exceptional due to its extraordinary wetting ability . These so-called ‘superspreaders’ have been the focus of research in interfacial phenomena for years . The primary targets of this compound are hydrophobic surfaces, where it enhances wetting .

Mode of Action

This compound acts by spreading and wetting on hydrophobic surfaces . It is more efficient than conventional surfactants . The hydrophobicity of the surface is a crucial factor for the spreading phenomenon .

Biochemical Pathways

It is known that its function is related to its structure as a trisiloxane, which gives it unique properties compared to other surfactants .

Result of Action

The result of this compound’s action is enhanced wetting and spreading on hydrophobic surfaces . This can improve the performance of products such as cosmetics and cleaning agents by allowing them to spread more evenly and penetrate more deeply.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the solution to which it is added can affect its wetting ability . Long-term effects of the water environment on trisiloxane wetting ability are also being investigated .

生化学分析

Biochemical Properties

Stearyl trisiloxane plays a significant role in biochemical reactions. It is known to interact with various biomolecules, influencing their activities and functions

Cellular Effects

This compound can have various effects on different types of cells and cellular processes . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Stearyl trisiloxane can be synthesized through several methods, including hydrosilylation and alcoholysis-hydrolysis reactions. One common approach involves the hydrosilylation of stearyl alcohol with trisiloxane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

化学反応の分析

Types of Reactions: Stearyl trisiloxane undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of silanol and siloxane derivatives.

Reduction: Reduction reactions are less common but can be achieved using specific reducing agents under controlled conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Silanol and siloxane derivatives.

Reduction: Reduced siloxane compounds.

Substitution: Functionalized trisiloxane derivatives with enhanced properties.

科学的研究の応用

Stearyl trisiloxane has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to improve the solubility and dispersion of reactants.

Biology: Employed in the formulation of biological assays and experiments to enhance the delivery of active compounds to target cells.

Medicine: Incorporated into pharmaceutical formulations to improve the bioavailability and efficacy of drugs.

Industry: Utilized in agricultural sprays to enhance the spreading and adhesion of pesticides and fertilizers on plant surfaces

類似化合物との比較

Dimethicone copolyol: Another silicone surfactant with similar surface activity but different molecular structure.

Trisiloxane polyether: Known for its excellent spreading properties but with different hydrophilic groups.

Silicone quaternary ammonium salts: Used for their antimicrobial properties and surface activity

Uniqueness: Stearyl trisiloxane stands out due to its unique combination of a long hydrophobic stearyl chain and a trisiloxane backbone, providing superior spreading and wetting properties compared to other silicone surfactants. Its ability to form stable films at low concentrations makes it particularly valuable in applications requiring efficient surface coverage .

生物活性

Stearyl trisiloxane is a silicone surfactant characterized by its unique molecular structure, which includes a stearyl group attached to a siloxane backbone. This compound has garnered attention in various fields, including cosmetics, pharmaceuticals, and agricultural applications, due to its notable biological activities and properties. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential applications.

This compound exhibits significant biochemical properties that influence its interaction with biomolecules. As a surfactant, it can alter the surface tension of biological fluids, facilitating the solubilization and dispersion of other compounds. This property is particularly valuable in formulations where effective delivery of active ingredients is necessary.

| Property | Description |

|---|---|

| Molecular Structure | Contains a stearyl group attached to a siloxane backbone |

| Surface Activity | Reduces surface tension in aqueous solutions |

| Solubilization | Enhances solubility of hydrophobic compounds |

| Biocompatibility | Generally recognized as safe for dermal applications |

Cellular Effects

Studies on the cellular effects of this compound indicate that it can influence various cellular processes. It has been shown to enhance the permeability of cell membranes, which can improve the uptake of therapeutic agents in drug formulations.

Case Study: Enhanced Drug Delivery

A study investigating the use of this compound in drug delivery systems found that it significantly improved the bioavailability of poorly soluble drugs. The compound facilitated better absorption in vitro when tested on human epithelial cells, demonstrating its potential as an excipient in pharmaceutical formulations .

Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Mechanism Overview

- Membrane Interaction : Alters lipid bilayer properties.

- Protein Binding : Can modulate protein functions by altering their environment.

- Signal Transduction : May influence cellular signaling pathways through membrane interactions.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. In animal studies, varying concentrations have demonstrated differing levels of efficacy and safety profiles.

Table 2: Dosage Effects Observed in Animal Studies

| Dosage (mg/kg) | Observed Effect |

|---|---|

| 1 | Minimal effect on liver function |

| 10 | Moderate enhancement of drug absorption |

| 50 | Potential toxicity observed; monitoring required |

Metabolic Pathways

This compound may participate in various metabolic pathways within biological systems. Its degradation products can be further metabolized or excreted, indicating a need for understanding its metabolic fate.

Transport and Distribution

The transport and distribution of this compound within tissues are crucial for its efficacy. Studies suggest that it can be effectively absorbed through dermal routes and distributed to systemic circulation, enhancing its utility in topical formulations.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Research indicates that it may localize within lipid rafts or endosomal compartments, influencing intracellular signaling and transport processes.

Applications in Industry

This compound's unique properties make it valuable across various industries:

- Cosmetics : Used as an emollient and skin conditioning agent.

- Pharmaceuticals : Enhances drug delivery systems.

- Agriculture : Improves pesticide adhesion and efficacy on plant surfaces.

特性

IUPAC Name |

trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIHETNVSHUZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H58O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168238 | |

| Record name | Stearyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167160-55-6 | |

| Record name | Stearyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。